1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization . One common synthetic route includes the use of reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor, which enable efficient cyclization under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine can be compared with other oxazole derivatives, such as:
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride: This compound has similar structural features but different physicochemical properties due to the presence of a hydrochloride group.
5-Isoxazolemethanamine, α,3-dimethyl-: Another related compound with variations in the substitution pattern on the oxazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)9-8-4/h3,5H,7H2,1-2H3 |
InChI Key |
QOXLPKTUHRZSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.